1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid
Description
Molecular Architecture and IUPAC Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups and substituents. The compound possesses a molecular formula of C₁₆H₂₂O₂, indicating a significant degree of unsaturation primarily attributed to the aromatic benzene ring and the carboxylic acid carbonyl group. The structural designation begins with the cyclohexane ring as the primary carbon framework, which serves as the foundation for the systematic naming convention.
The complete molecular architecture encompasses three distinct structural domains that contribute to the overall complexity of the compound. The cyclohexane ring system forms the central structural unit, providing a six-membered saturated carbocyclic framework that exhibits characteristic chair conformations. The carboxylic acid functional group, positioned at the first carbon of the cyclohexane ring, introduces both hydrogen bonding capability and acidic properties to the molecule. The 2-phenylpropan-2-yl substituent represents a tertiary carbon center bearing both a phenyl group and two methyl groups, creating a bulky substituent that significantly influences the conformational preferences of the cyclohexane ring.
According to International Union of Pure and Applied Chemistry nomenclature guidelines, carboxylic acids receive priority in naming conventions, with the carboxylic acid carbon designated as position one in the numbering system. The systematic name construction follows the pattern of identifying the longest carbon chain containing the carboxylic acid group, numbering from the carboxylic carbon, and describing substituents with appropriate positional indicators. The phenylpropan-2-yl substituent designation indicates a three-carbon chain bearing a phenyl group at the terminal position and two methyl groups at the second carbon, creating a quaternary carbon center.
The Simplified Molecular Input Line Entry System representation of CC(C)(C1=CC=CC=C1)C2(CCCCC2)C(=O)O provides a linear notation that captures the complete connectivity pattern of the molecule. This representation demonstrates the attachment of the tertiary carbon bearing the phenyl group and two methyl groups to the cyclohexane ring system at the same carbon that bears the carboxylic acid functional group. The International Chemical Identifier string InChI=1S/C16H22O2/c1-15(2,13-9-5-3-6-10-13)16(14(17)18)11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,17,18) encodes the complete structural information including connectivity, hydrogen count, and charge distribution.
Stereochemical Configuration Analysis
The stereochemical analysis of this compound reveals multiple layers of complexity arising from conformational preferences, potential chiral centers, and restricted rotation around specific bonds. The cyclohexane ring system exhibits characteristic chair-boat conformational equilibria, with the chair conformation representing the most thermodynamically stable arrangement due to minimized steric interactions and optimal bond angles. The presence of bulky substituents at the first carbon position significantly influences the conformational landscape and introduces preferential orientations that affect the overall molecular geometry.
The substitution pattern creates a quaternary carbon center at the first position of the cyclohexane ring, where both the carboxylic acid group and the 2-phenylpropan-2-yl substituent are attached. This substitution pattern eliminates potential chirality at this carbon center due to the presence of two identical substituents, specifically the carboxylic acid group and the complex substituent. However, the conformational preferences of the cyclohexane ring and the restricted rotation around the carbon-carbon bond connecting the substituent create distinct spatial arrangements that influence intermolecular interactions and physical properties.
The cyclohexane ring conformation analysis indicates that the chair form represents the predominant conformation in solution and solid state due to the absence of 1,3-diaxial interactions that would destabilize alternative conformations. The positioning of the bulky 2-phenylpropan-2-yl substituent preferentially adopts an equatorial orientation to minimize steric clashing with axial hydrogen atoms on the cyclohexane ring. This conformational preference directly influences the spatial arrangement of the phenyl ring and affects intermolecular packing arrangements in crystalline forms.
The phenyl ring component of the 2-phenylpropan-2-yl substituent introduces additional conformational considerations through restricted rotation around the carbon-carbon bond connecting the quaternary carbon to the aromatic system. The presence of two methyl groups at the quaternary carbon creates steric hindrance that influences the preferred rotational conformers of the phenyl ring relative to the cyclohexane framework. These rotational preferences affect the overall molecular shape and influence both spectroscopic properties and intermolecular interactions in various phases.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound centers primarily on the carboxylic acid functional group and its potential for enol-keto equilibrium processes. Carboxylic acids generally exhibit limited tautomeric behavior compared to ketones and aldehydes due to the presence of the hydroxyl group adjacent to the carbonyl carbon. The carboxylic acid functional group in this compound maintains its standard form under normal conditions, with the carbonyl oxygen and hydroxyl group remaining in their characteristic arrangement.
The potential for keto-enol tautomerism in carboxylic acid derivatives requires the presence of alpha-hydrogen atoms adjacent to the carbonyl carbon. In the case of this compound, the carboxylic acid carbon is bonded to a quaternary carbon center that lacks hydrogen atoms, effectively eliminating the possibility of classical alpha-hydrogen abstraction and subsequent enolate formation. This structural feature stabilizes the carboxylic acid form and prevents the formation of alternative tautomeric structures that might be observed in compounds with available alpha-hydrogen atoms.
The comparison with related carboxylic acid systems demonstrates that tautomeric equilibria become more significant when alpha-hydrogen atoms are present and when additional stabilizing factors favor the enol form. Examples include compounds with extended conjugation systems, intramolecular hydrogen bonding opportunities, or aromatic character in the enol form. The structural constraints of this compound effectively lock the molecule in the carboxylic acid tautomeric form, providing stability and predictable chemical behavior.
The absence of significant tautomeric interconversion in this compound simplifies its analytical characterization and provides consistent spectroscopic signatures across different measurement conditions. The carboxylic acid functional group maintains its characteristic properties including hydrogen bonding capability, acidic behavior, and distinct spectroscopic features without interference from alternative tautomeric forms. This stability contributes to the reproducibility of analytical measurements and the reliability of structural assignments based on spectroscopic data.
Crystallographic Data and X-ray Diffraction Patterns
The crystallographic analysis of this compound provides fundamental insights into solid-state molecular packing arrangements and intermolecular interaction patterns. Carboxylic acids characteristically form dimeric hydrogen-bonded structures in crystalline phases, where two carboxylic acid molecules associate through complementary hydrogen bonding between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another. These dimeric arrangements create thermodynamically stable supramolecular assemblies that dominate the crystal packing motifs and influence the overall solid-state structure.
The molecular packing analysis reveals the spatial arrangement of individual molecules within the unit cell and the optimization of intermolecular interactions that stabilize the crystalline lattice. The bulky 2-phenylpropan-2-yl substituent creates significant steric requirements that influence the packing efficiency and the available space for neighboring molecules. The phenyl ring component contributes to crystal stability through pi-pi stacking interactions with aromatic rings from adjacent molecules, while the aliphatic portions of the structure provide van der Waals interactions that contribute to overall lattice cohesion.
The cyclohexane ring conformation in the solid state typically adopts the chair form to minimize intramolecular strain and optimize intermolecular packing arrangements. The positioning of substituents on the cyclohexane ring affects the molecular surface topology and creates specific interaction sites that influence the arrangement of neighboring molecules in the crystal lattice. The carboxylic acid groups organize into hydrogen-bonded networks that provide directional interactions and contribute to the overall stability of the crystalline structure.
X-ray diffraction analysis provides precise bond lengths, bond angles, and torsional angles that characterize the three-dimensional molecular geometry in the solid state. The carbon-carbon bond lengths within the cyclohexane ring maintain typical values for saturated carbon systems, while the carboxylic acid group exhibits characteristic bond distances for carbonyl and carbon-oxygen single bonds. The aromatic ring geometry of the phenyl substituent maintains planarity with typical carbon-carbon bond lengths consistent with benzenoid aromatic systems.
Spectroscopic Fingerprinting (FT-IR, NMR, MS)
The infrared spectroscopic analysis of this compound provides distinctive absorption bands that serve as diagnostic fingerprints for functional group identification and structural confirmation. The carboxylic acid functional group generates characteristic absorption patterns including a broad hydroxyl stretch extending from approximately 3500 to 2500 reciprocal centimeters due to extensive hydrogen bonding in the solid and liquid phases. This broad envelope represents one of the most distinctive features of carboxylic acid infrared spectra and provides immediate identification of the functional group.
The carbonyl stretch of the carboxylic acid appears as a strong absorption band in the region of 1730 to 1700 reciprocal centimeters, representing the carbon-oxygen double bond stretching vibration. The specific position within this range depends on the electronic environment surrounding the carbonyl group and any conjugation effects that might influence the bond strength. For saturated carboxylic acids like this compound, the carbonyl stretch typically appears in the higher frequency range due to the absence of conjugation that would lower the stretching frequency.
Additional infrared absorption bands provide information about the aromatic and aliphatic components of the molecule. The phenyl ring contributes characteristic carbon-hydrogen stretching absorptions above 3000 reciprocal centimeters, along with aromatic carbon-carbon stretching vibrations in the 1600 to 1450 reciprocal centimeters region. The cyclohexane ring system and methyl groups produce aliphatic carbon-hydrogen stretching absorptions below 3000 reciprocal centimeters and various bending vibrations in the fingerprint region between 1300 and 700 reciprocal centimeters.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carboxylic acid O-H stretch | 3500-2500 | Strong, broad | Hydrogen-bonded hydroxyl |
| Aromatic C-H stretch | 3100-3000 | Medium | Phenyl ring C-H bonds |
| Aliphatic C-H stretch | 3000-2850 | Strong | Cyclohexane and methyl C-H bonds |
| Carboxylic acid C=O stretch | 1730-1700 | Strong | Carbonyl stretching |
| Aromatic C=C stretch | 1600-1450 | Medium | Phenyl ring vibrations |
| C-O stretch | 1320-1210 | Medium | Carboxylic acid C-O bond |
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecular structure, offering insights into chemical shifts, coupling patterns, and molecular dynamics. The proton nuclear magnetic resonance spectrum exhibits distinct chemical shift regions corresponding to different hydrogen environments including aromatic protons from the phenyl ring, aliphatic protons from the cyclohexane ring, and methyl protons from the substituent groups. The carboxylic acid proton appears as a characteristic broad signal at approximately 10-12 parts per million due to rapid exchange with solvent or other acidic protons.
The aromatic region of the proton spectrum displays the characteristic multipicity patterns of monosubstituted benzene rings, with five aromatic protons appearing in the 7.0 to 7.5 parts per million region. The cyclohexane ring protons contribute complex multipicity patterns due to the axial-equatorial coupling relationships and the conformational dynamics of the ring system. The methyl groups attached to the quaternary carbon appear as equivalent protons due to rapid rotation around the carbon-carbon bonds, generating singlet resonances in the aliphatic region.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework and electronic environments throughout the molecule. The carboxylic acid carbonyl carbon appears in the characteristic downfield region around 170-180 parts per million, while aromatic carbons from the phenyl ring contribute signals in the 120-140 parts per million range. The aliphatic carbons from the cyclohexane ring and substituent groups appear in the upfield region below 50 parts per million, with the quaternary carbon exhibiting a distinct chemical shift due to its unique substitution pattern.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments and purity assessments. The molecular ion peak appears at mass-to-charge ratio 246, corresponding to the molecular formula C₁₆H₂₂O₂ and confirming the proposed structure. Characteristic fragmentation patterns include loss of the carboxylic acid group, fragmentation of the cyclohexane ring, and cleavage of the phenylpropyl substituent, generating diagnostic fragment ions that support the structural identification.
Properties
IUPAC Name |
1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-15(2,13-9-5-3-6-10-13)16(14(17)18)11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXQHLOOIKEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228515-10-2 | |
| Record name | 1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction between phenylpyruvic acid and 4-phenyl-3-buten-2-one under microwave-assisted conditions in alkaline tert-butanol or toluene solutions . This reaction yields the desired product with high diastereospecificity due to a [3,3]-sigmatropic rearrangement followed by intramolecular aldol condensation . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and chlorinating agents like thionyl chloride. Major products formed from these reactions include cyclohexene derivatives, alcohols, acid chlorides, and esters.
Scientific Research Applications
Chemical Properties and Structure
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid has the molecular formula and a molecular weight of 246.35 g/mol. Its structure features a cyclohexane ring attached to a carboxylic acid group and a phenylpropan-2-yl substituent, making it suitable for diverse chemical reactions and interactions.
Organic Synthesis
The compound serves as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, such as esterification and amide formation. Its unique structure allows for the introduction of functional groups, enhancing its utility in synthetic chemistry .
Enzyme Interaction Studies
In biological research, this compound is valuable for studying enzyme interactions and metabolic pathways. The carboxylic acid group can form hydrogen bonds with active sites on enzymes, potentially influencing their activity. This property is critical for understanding metabolic processes and drug interactions .
Pharmaceutical Development
The compound's potential therapeutic effects are under investigation. Preliminary studies suggest that it may interact with biological targets relevant to disease treatment, including metabolic syndrome and obesity . Its structural characteristics may facilitate the development of novel pharmaceuticals targeting specific receptors or enzymes.
Agrochemical Applications
In the agrochemical industry, this compound can be used to synthesize compounds that regulate plant growth or protect against pests. Its ability to modulate biological pathways makes it a candidate for developing innovative agricultural products .
Case Study 1: Enzyme Inhibition Research
A study explored the inhibition potential of derivatives of this compound on specific enzymes involved in metabolic pathways. The findings indicated that certain modifications to the compound improved its inhibitory effects, suggesting its utility in drug design targeting metabolic disorders .
Case Study 2: Agricultural Applications
Research focused on synthesizing derivatives of the compound to assess their efficacy as plant growth regulators. The results demonstrated that specific derivatives could significantly enhance plant growth under controlled conditions, indicating potential applications in sustainable agriculture .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Facilitates new synthetic pathways |
| Enzyme Interaction | Studies on enzyme activity modulation | Enhances understanding of metabolic processes |
| Pharmaceutical Development | Investigating therapeutic effects on diseases | Potential new drugs for metabolic syndrome |
| Agrochemical Applications | Synthesis of growth regulators and pest control agents | Supports sustainable agricultural practices |
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenylpropan-2-yl substituent may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Phenyl-Substituted Cyclohexanecarboxylic Acids
1-Phenylcyclohexane-1-carboxylic acid (CAS 1135-67-7):
- Substituent : A single phenyl group directly attached to the cyclohexane ring.
- Molecular Weight : 200.26 g/mol (C₁₃H₁₆O₂).
- Properties : Reduced steric hindrance compared to the 2-phenylpropan-2-yl derivative, leading to higher solubility in polar solvents. Conformational studies indicate a preference for equatorial positioning of the phenyl group to minimize strain .
- 1-(2-Fluorophenyl)cyclohexane-1-carboxylic acid (CAS 106795-66-8): Substituent: Fluorine atom at the 2-position of the phenyl ring. Molecular Weight: 222.26 g/mol (C₁₃H₁₅FO₂). Properties: The electron-withdrawing fluorine atom enhances polarity and may improve metabolic stability. The fluorinated analog exhibits a 15% lower logP value (2.1 vs. 3.0) compared to the non-fluorinated phenyl derivative, suggesting improved aqueous solubility .
Alkyl-Substituted Cyclohexanecarboxylic Acids
- 1-(Sec-butyl)cyclohexane-1-carboxylic acid (CAS 41417-98-5): Substituent: Branched sec-butyl group. Molecular Weight: 184.28 g/mol (C₁₁H₂₀O₂). Properties: Higher hydrophobicity (logP = 3.5) due to the alkyl chain, making it less soluble in water but more membrane-permeable. Limited steric hindrance compared to aromatic substituents .
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid :
- Substituent : Trifluoromethyl (-CF₃) group.
- Molecular Weight : 222.18 g/mol (C₈H₉F₃O₂).
- Properties : The strong electron-withdrawing -CF₃ group reduces electron density on the carboxylic acid, lowering pKa (≈2.8 vs. 4.5 for the parent compound). This enhances acidity and reactivity in esterification or amidation reactions .
Amino-Functionalized Analogs
- 1-Amino-2-phenylcyclohexane-1-carboxylic acid: Substituent: Amino (-NH₂) and phenyl groups. Properties: The amino group introduces hydrogen-bonding capability, increasing solubility in polar solvents (e.g., 25 mg/mL in water). Conformational studies show intramolecular hydrogen bonding between -NH₂ and -COOH groups, stabilizing specific ring conformations .
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Property |
|---|---|---|---|---|---|
| 1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid | 2-Phenylpropan-2-yl | 260.34 (C₁₆H₂₀O₂) | 3.8 | <1 (water) | High steric hindrance, lipophilic |
| 1-Phenylcyclohexane-1-carboxylic acid | Phenyl | 200.26 (C₁₃H₁₆O₂) | 3.0 | 5 (water) | Moderate solubility, planar aromatic |
| 1-(2-Fluorophenyl)cyclohexane-1-carboxylic acid | 2-Fluorophenyl | 222.26 (C₁₃H₁₅FO₂) | 2.1 | 8 (water) | Enhanced polarity, metabolic stability |
| 1-(Sec-butyl)cyclohexane-1-carboxylic acid | Sec-butyl | 184.28 (C₁₁H₂₀O₂) | 3.5 | <1 (water) | High hydrophobicity |
| 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid | Trifluoromethyl | 222.18 (C₈H₉F₃O₂) | 2.5 | 3 (water) | Strong electron-withdrawing, acidic |
Research Findings
- Conformational Behavior : Bulky substituents like 2-phenylpropan-2-yl induce chair-to-boat transitions in the cyclohexane ring to alleviate steric strain, as observed in related phenylalanine cyclohexane analogs .
- Synthetic Utility : The trifluoromethyl analog is widely used as a catalyst or intermediate in organic synthesis due to its reactivity and stability under acidic conditions .
Biological Activity
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid, with the molecular formula C16H22O2, is a crystalline compound known for its unique structural characteristics, combining a cyclohexane ring with a carboxylic acid group and a phenylpropan-2-yl substituent. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Weight: 246.35 g/mol
- Appearance: Colorless, odorless crystalline solid
- IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The hydrophobic phenylpropan-2-yl moiety enhances binding affinity to specific targets, which may lead to improved therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens, including Trypanosoma brucei, which causes African sleeping sickness. In vitro assays demonstrated significant inhibition at concentrations as low as 5 µM .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit various enzymes involved in metabolic pathways. Its structural features suggest it could act as a competitive inhibitor for certain enzymes due to its ability to mimic substrate structures.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, potentially through modulation of inflammatory cytokines.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
In a study focused on developing inhibitors against Trypanosoma brucei, various derivatives were synthesized and screened for activity. Compound modifications led to improved potency; specifically, replacing the methylbenzyl group with cyclohexane resulted in a threefold increase in activity . This exemplifies the importance of structural modifications in enhancing biological efficacy.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Cyclohexanecarboxylic acid | Lacks phenylpropan-2-yl substituent | Limited specificity |
| Phenylacetic acid | Directly attached phenyl group | Moderate antimicrobial activity |
| Cyclohexylacetic acid | Similar cyclohexane ring | Less complex interactions |
Q & A
Q. What are the recommended synthetic routes for 1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid, and how can reaction conditions be optimized?
Answer: The synthesis of sterically hindered cyclohexane carboxylic acid derivatives typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example:
- Friedel-Crafts Approach : React cyclohexane-1-carboxylic acid with 2-phenylpropene in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
- Cross-Coupling : Use Suzuki-Miyaura coupling with a boronic ester derivative of 2-phenylpropan-2-yl and a halogenated cyclohexane carboxylic acid precursor. Optimize palladium catalyst loading (e.g., 2 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃) in toluene/water biphasic systems at 80°C .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Answer:
- NMR Analysis : Assign peaks using ¹H and ¹³C NMR. The cyclohexane ring protons exhibit splitting patterns dependent on substituent orientation (e.g., axial vs. equatorial). Coupling constants (J) >10 Hz suggest trans-diaxial protons .
- X-ray Crystallography : Resolve the crystal structure to confirm the spatial arrangement of the 2-phenylpropan-2-yl group relative to the carboxylic acid. Refinement with SHELXL software can achieve R-factors <0.05 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
- Engineering Controls : Ensure proper ventilation and avoid open flames (flash point >150°C predicted). Store in amber glass containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in observed vs. predicted NMR coupling constants?
Answer: Discrepancies arise from dynamic conformational exchange. Solutions include:
- Variable-Temperature NMR : Cool samples to −40°C to slow ring flipping, resolving split signals into distinct axial/equatorial proton environments.
- DFT-NMR Integration : Compare computed chemical shifts (GIAO method) with experimental data to validate dominant conformers .
Q. How do solvent polarity and pH influence the compound’s reactivity in esterification reactions?
Answer:
Q. What biological screening approaches are suitable for evaluating its potential as a enzyme inhibitor?
Answer:
- In Silico Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., cyclooxygenase-2). Focus on hydrophobic interactions with the phenyl and cyclohexane moieties.
- In Vitro Assays : Measure IC₅₀ values via fluorescence-based enzyme inhibition assays (e.g., 10 µM–100 µM concentration range) .
Q. How can solvent-induced crystallization challenges be addressed for this compound?
Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water 7:3) to balance solubility and polarity.
- Seeding : Introduce microcrystals of a structurally similar compound (e.g., 1-phenylcyclohexane carboxylic acid) to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
